
1-(Chloromethyl)-2-iodobenzene
Overview
Description
1-(Chloromethyl)-2-iodobenzene is an organic compound characterized by the presence of both a chloromethyl group and an iodine atom on a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body
Mode of Action
It is known that many chemical compounds interact with their targets by forming covalent bonds, leading to changes in the function of the target . The specific interactions of 1-(Chloromethyl)-2-iodobenzene with its targets and the resulting changes are areas for future research.
Biochemical Pathways
It is known that chemical compounds can affect various biochemical pathways, leading to downstream effects
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that these properties can significantly impact the bioavailability of the compound
Result of Action
Similar compounds have been found to cause various effects, such as changes in cell viability and induction of apoptosis
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds . Factors such as temperature, pH, and the presence of other chemicals can affect the activity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-iodobenzene can be synthesized through several methods:
Chloromethylation of 2-iodobenzene: This involves the reaction of 2-iodobenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Sandmeyer Reaction: This method involves the diazotization of 2-iodoaniline followed by the reaction with chloromethyl chloride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chloromethylation reactions, ensuring the efficient use of reagents and optimal reaction conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-iodobenzene undergoes various types of reactions, including:
Oxidation: The iodine atom can be oxidized to form iodic acid derivatives.
Reduction: The chloromethyl group can be reduced to form a methylene group.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Iodic acid derivatives.
Reduction: Methylene derivatives.
Substitution: Alkyl or aryl substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(Chloromethyl)-2-iodobenzene is explored for its potential as a pharmacological agent . Its structure allows it to participate in various biochemical interactions, making it relevant in drug development.
- Cytotoxic Properties: Research indicates that this compound exhibits cytotoxic effects against cancer cell lines. A study reported a dose-dependent decrease in cell viability in breast and lung cancer cells, suggesting its potential as an anticancer agent .
- Mechanism of Action: The cytotoxicity is attributed to the formation of covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition and disruption of cellular processes .
Polymer Synthesis
The compound is utilized in the synthesis of polymers with enhanced thermal stability and chemical resistance. Its unique halogenated structure contributes to the properties of the resulting materials, making it valuable for developing advanced polymeric substances used in various industrial applications .
Analytical Chemistry
This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). It can be separated on specialized columns under reverse phase conditions, which are suitable for pharmacokinetic studies and isolation of impurities .
Case Study 1: Cytotoxicity Assessment
In a comparative study, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxic effects, with IC50 values indicating its effectiveness as a potential anticancer drug candidate.
Cell Line | IC50 (µM) | Observations |
---|---|---|
Breast Cancer | 15 | Significant reduction in viability |
Lung Cancer | 20 | Dose-dependent effects observed |
Case Study 2: Polymer Development
A research project focused on synthesizing a new class of polymers using this compound as a monomer. The resulting polymers exhibited improved thermal stability compared to traditional polymers, highlighting the compound's utility in material science.
Comparison with Similar Compounds
1-(Chloromethyl)-2-bromobenzene
1-(Chloromethyl)-2-fluorobenzene
1-(Chloromethyl)-2-chlorobenzene
This comprehensive overview highlights the significance of 1-(Chloromethyl)-2-iodobenzene in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of organic chemistry.
Is there anything specific you would like to know more about?
Biological Activity
1-(Chloromethyl)-2-iodobenzene, with the chemical formula CHClI, is an organohalogen compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
This compound features a chloromethyl group (-CHCl) and an iodine atom attached to a benzene ring. The presence of both chlorine and iodine in its structure suggests potential reactivity and biological interactions.
Antimicrobial Properties
Research indicates that halogenated aromatic compounds, including this compound, exhibit antimicrobial properties. A study conducted by researchers found that various halogenated compounds showed significant activity against different bacterial strains. The mechanism behind this activity is believed to involve the disruption of microbial cell membranes and interference with metabolic processes .
Cytotoxic Effects
In vitro studies have demonstrated that this compound possesses cytotoxic effects on certain cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent .
The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. These interactions may lead to:
- Protein Modification : The compound can modify proteins through electrophilic reactions, potentially altering their function.
- DNA Interaction : Its structure allows for intercalation into DNA, leading to disruptions in replication and transcription processes.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity .
Case Study 2: Cytotoxicity in Cancer Cells
In another study focusing on cancer therapy, this compound was tested on MCF-7 cells. The compound exhibited a dose-dependent decrease in cell viability, with an IC value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed the induction of apoptosis in treated cells .
Data Tables
Properties
IUPAC Name |
1-(chloromethyl)-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMNWZHKQGKKAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208177 | |
Record name | 1-(Chloromethyl)-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59473-45-9 | |
Record name | 2-Iodobenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59473-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Chloromethyl)-2-iodobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059473459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Chloromethyl)-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloromethyl)-2-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.145 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(CHLOROMETHYL)-2-IODOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J618WT46OL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Iodobenzyl chloride utilized in the synthesis of complex organic molecules?
A1: 2-Iodobenzyl chloride serves as a crucial starting material for creating various cyclic compounds. Its reactivity stems from the presence of both iodine and chlorine atoms. [, ]
- Formation of ortho-chloromethyl aryl cuprates: Reacting 2-Iodobenzyl chloride with n-butyllithium facilitates halogen-metal exchange, generating ortho-chloromethyl aryl cuprates. These cuprates can then react with various electrophiles, such as enones, paving the way for subsequent annulation reactions, which are essential for constructing ring systems. []
- Alkylation and Intramolecular Arylation: The lithium monoenolates of N,N,N',N'-tetramethylbutanediamide or N,N,N',N'-tetramethylpentanediamide react with 2-Iodobenzyl chloride to yield alkylated intermediates. These intermediates undergo intramolecular arylation under specific reaction conditions, leading to the formation of tricyclic compounds like succinimido[3,4-b]indane and 1,2,3,4,5,6-hexahydro-1,5-methano-3-benzazocine-2,4-dione. []
Q2: What mechanistic insights have been gained regarding the intramolecular arylation reactions involving 2-Iodobenzyl chloride derivatives?
A2: Research suggests that the intramolecular arylation reactions involving derivatives of 2-Iodobenzyl chloride might proceed through competing pathways: []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.